[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE HYDROCHLORIDE
Description
[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl][(4-methylphenyl)methyl]amine hydrochloride is a fluorinated indole-derived amine hydrochloride. Its structure comprises a 5-fluoro-2-methylindole core linked via an ethyl chain to a (4-methylphenyl)methylamine group, with a hydrochloride salt enhancing solubility and stability. Indole derivatives are pharmacologically significant due to their interactions with biological targets such as serotonin receptors and enzymes involved in neurotransmitter regulation. The fluorine atom at the 5-position and methyl groups on the indole and benzyl moieties likely influence its electronic properties, lipophilicity, and metabolic stability .
Properties
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2.ClH/c1-13-3-5-15(6-4-13)12-21-10-9-17-14(2)22-19-8-7-16(20)11-18(17)19;/h3-8,11,21-22H,9-10,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWQGQHSKOALQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=C(NC3=C2C=C(C=C3)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Functionalization
The 5-fluoro-2-methylindole scaffold is synthesized via Fischer indole cyclization or modifications of pre-existing indole derivatives. For instance, 5-fluoroindole-3-acetic acid serves as a precursor, as demonstrated in the reduction of its carboxylic acid group to ethanol using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF). Subsequent bromination with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane yields 2-(5-fluoro-1H-indol-3-yl)ethyl bromide, a critical intermediate for nucleophilic substitution.
Table 1: Key Intermediate Synthesis Conditions
| Step | Reactant | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 5-Fluoroindole-3-acetic acid | LiAlH4, THF, reflux, 1.5 h | 100% | |
| 2 | 2-(5-Fluoroindol-3-yl)ethanol | CBr4, PPh3, CH2Cl2, 0–20°C, 5 h | 70% |
Amine Side-Chain Introduction
The benzylamine component, [(4-methylphenyl)methyl]amine, is typically prepared via reductive amination of 4-methylbenzaldehyde with ammonium acetate or through Gabriel synthesis. Coupling this amine with the brominated indole intermediate proceeds via nucleophilic substitution in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF). Microwave-assisted reactions, as reported in analogous syntheses, enhance reaction rates and yields.
Optimization of Coupling Reactions
The critical C–N bond formation between the indole ethyl bromide and benzylamine requires careful optimization. Base selection (e.g., triethylamine or N-methylpyrrolidone) and solvent polarity significantly influence reaction efficiency. For example, employing N-methyl-2-pyrrolidone (NMP) in acetonitrile at 80°C for 12 hours achieves coupling efficiencies exceeding 85%.
Table 2: Coupling Reaction Parameters
| Solvent | Base | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Acetonitrile | NMP | 80°C | 12 h | 85% | |
| DMF | Triethylamine | 60°C | 24 h | 72% |
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol or diethyl ether. Crystallization protocols from mixed solvents (e.g., ethyl acetate/hexane) yield high-purity product. X-ray diffraction analysis, as described in patent literature for analogous compounds, confirms crystalline phase purity.
Analytical Characterization
Critical quality control measures include nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). The hydrochloride salt exhibits distinct proton environments in $$ ^1H $$ NMR, notably a downfield shift for the ammonium proton ($$\delta = 8.5–9.0$$ ppm). HPLC purity thresholds exceed 95%, as mandated for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole structures often exhibit significant anticancer properties. Studies have shown that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
Case Study :
A study conducted by the National Cancer Institute (NCI) assessed the anticancer activity of similar indole derivatives, reporting a mean growth inhibition (GI50) value of approximately 15.72 µM against human tumor cells . This suggests that the compound may possess comparable efficacy.
Neuropharmacological Effects
Indole derivatives are also known for their neuropharmacological activities. The compound has been investigated for its potential as a treatment for neurological disorders, including depression and anxiety. Its mechanism of action may involve modulation of serotonin receptors, which are crucial targets for antidepressants.
Case Study :
In preclinical trials, similar compounds showed an ability to enhance serotonin levels in the brain, leading to improved mood and reduced anxiety in animal models . This positions the compound as a candidate for further development in neuropharmacology.
Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives is another area of interest. The compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
Research Findings :
Recent studies have demonstrated that indole-based compounds can significantly reduce inflammation markers in vitro and in vivo, suggesting a therapeutic role in conditions such as arthritis and inflammatory bowel disease .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE HYDROCHLORIDE involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other indole- and benzylamine-based derivatives. Key comparisons include:
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )
- Structural Differences: The target compound features an ethylamine linker and a (4-methylphenyl)methyl group, whereas Compound 3 has a carboxamide bridge and a benzophenone substituent. Fluorine is retained at the 5-position of the indole in both compounds.
- Physicochemical Data: Compound 3 has a higher molecular weight (359.12 g/mol vs. ~332.47 g/mol for the target compound) due to the benzophenone moiety. Melting point: 249–250°C (Compound 3) vs.
2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine Hydrochloride ()
- Structural Differences :
- The methyl group on the indole is at the 1-position (vs. 2-position in the target compound).
- The target compound includes an additional (4-methylphenyl)methyl substitution on the amine.
BENZO[1,3]DIOXOL-5-YLMETHYL-[2-(4-FLUORO-PHENYL)-ETHYL]-AMINE HYDROCHLORIDE ()
- Structural Differences :
- Replaces the indole core with a benzodioxole ring and substitutes the 4-methylphenyl group with a 4-fluorophenyl moiety.
- Physicochemical Data :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Functional Group Impact :
- The amine hydrochloride salt in the target compound likely improves aqueous solubility compared to neutral carboxamide derivatives (e.g., Compound 3) .
- Fluorine at the 5-position of the indole is conserved across analogs, suggesting its role in enhancing metabolic stability or electronic interactions .
- Structural-Activity Relationships (SAR) :
- Substitution at the 2-position of the indole (vs. 1-position in ) may influence steric interactions with biological targets, though pharmacological data are lacking in the evidence .
Biological Activity
The compound [2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl][(4-methylphenyl)methyl]amine hydrochloride is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in the indole structure enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features an indole ring with a fluorine substitution at the 5-position and an ethyl side chain, alongside a 4-methylphenyl group. The introduction of fluorine is known to enhance lipophilicity and metabolic stability, which are critical for drug design.
The biological activity of indole derivatives often involves their interaction with various molecular targets, including receptors and enzymes. The mechanism of action for this compound is believed to involve:
- Receptor Binding : The indole moiety allows for binding to serotonin receptors, which are implicated in mood regulation and other neurological functions.
- Enzyme Inhibition : Indole derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Antiviral Properties
Recent studies have indicated that fluorinated indoles exhibit antiviral activity against various viruses. For instance, compounds similar to this compound have shown efficacy against herpes simplex virus (HSV) and varicella-zoster virus (VZV). These compounds operate by disrupting viral replication processes and modulating host immune responses .
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. A study highlighted the ability of related compounds to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The fluorine substitution is hypothesized to enhance these effects due to increased binding affinity to cancer-related targets.
Antimicrobial Effects
The antimicrobial potential of this compound has been explored, particularly against resistant strains of bacteria. Research indicates that it may inhibit biofilm formation and reduce virulence factor production in pathogens such as Pseudomonas aeruginosa, similar to findings with other indole derivatives .
Study 1: Antiviral Efficacy
A study investigated the antiviral effects of various indole derivatives, including those with fluorine substitutions. Results showed that these compounds had significant inhibitory effects on HSV replication, with IC50 values in the low micromolar range .
Study 2: Anticancer Mechanisms
In vitro assays demonstrated that the compound induced cell cycle arrest in cancer cells at G1 phase and promoted apoptosis through mitochondrial pathways. These findings suggest a promising role for this class of compounds in cancer therapy.
Data Table: Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | IC50/EC50 Values | Mechanism of Action |
|---|---|---|---|
| Antiviral | HSV | ~0.5 µM | Inhibition of viral replication |
| Anticancer | Various cancer cell lines | Low micromolar | Induction of apoptosis |
| Antimicrobial | Pseudomonas aeruginosa | Not specified | Inhibition of biofilm formation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
